

# An In-Depth Technical Guide to the Odilorhabdin Class of Antibiotics

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## Compound of Interest

Compound Name: NOSO-502

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## A Novel Class of Ribosome-Targeting Antibacterials with a Unique Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. Odilorhabdins (ODLs) represent a promising novel class of natural product antibiotics with a unique mechanism of action and potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the odilorhabdin class, detailing their discovery, mechanism of action, spectrum of activity, and preclinical data.

## Discovery and Origin

Odilorhabdins are non-ribosomally synthesized peptide antibiotics produced by the bacterium *Xenorhabdus nematophila*, a symbiont of soil-dwelling entomopathogenic nematodes.<sup>[1][2]</sup> The discovery of odilorhabdins stemmed from a screening of 80 cultured strains of *Xenorhabdus* for antimicrobial activity.<sup>[1]</sup> The initial natural products identified were designated NOSO-95A, NOSO-95B, and NOSO-95C.<sup>[3][4]</sup> From these, a medicinal chemistry program led to the development of the preclinical candidate, **NOSO-502**.<sup>[3][5][6]</sup>

## Chemical Structure

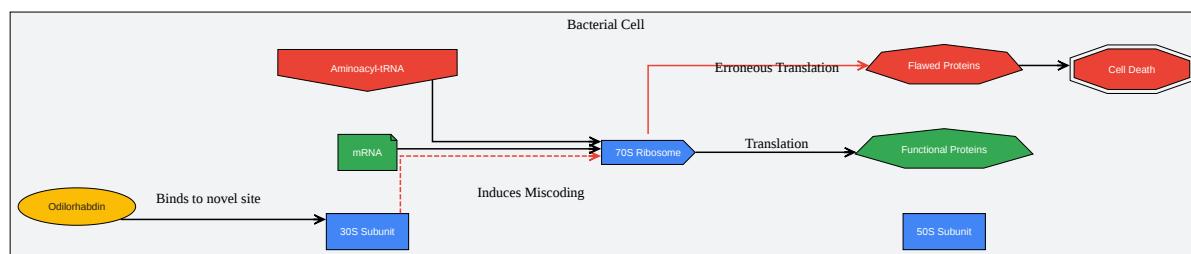
Odilorhabdins are linear cationic peptides. The structures of the natural products NOSO-95A, -B, and -C, along with the optimized preclinical candidate **NOSO-502**, are characterized by the presence of non-proteinogenic amino acids.<sup>[4]</sup>

# Mechanism of Action: A New Binding Site on the Ribosome

Odilorhabdins exert their bactericidal effect by inhibiting protein synthesis.<sup>[3][7]</sup> Unlike many other ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S).<sup>[2][3][7]</sup> This unique binding pocket does not overlap with the binding sites of other known antibiotics that target the 30S subunit, such as aminoglycosides, tetracyclines, and tigecycline.<sup>[3]</sup>

The binding of odilorhabdins to the ribosome induces miscoding during translation.<sup>[7]</sup> This leads to the incorporation of incorrect amino acids, the readthrough of stop codons, and the production of flawed proteins, ultimately resulting in bacterial cell death.<sup>[1]</sup> The ability of odilorhabdins to cause miscoding is a key aspect of their potent bactericidal activity.<sup>[1]</sup>

# Signaling Pathway of Odilorhabdin Action



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Caption: Mechanism of action of odilorhabdins in a bacterial cell.

## Spectrum of Activity

Odilorhabdins demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.<sup>[2]</sup> Of particular significance is their potent activity against carbapenem-resistant Enterobacteriaceae (CRE), a critical threat in healthcare settings.<sup>[3]</sup>

**Table 1: In Vitro Activity of NOSO-502 against Enterobacteriaceae**

Organism	MIC Range (µg/mL)	MIC90 (µg/mL)
Escherichia coli	1 - 32	2 - 8
Klebsiella pneumoniae	0.5 - 16	2 - 8
Enterobacter cloacae	1 - 4	2 - 8
Citrobacter freundii	1 - 4	2 - 8

Data compiled from multiple sources.<sup>[6]</sup>

**Table 2: In Vitro Activity of Natural Odilorhabdins**

Compound	Organism	MIC (µg/mL)
NOSO-95C	Providencia stuartii ATCC 29914	16
NOSO-95C	Proteus mirabilis ATCC 29906	32
NOSO-95C	Morganella morganii DSM 30164	>2048
NOSO-95C	Xenorhabdus nematophila K102	>2048

Data from a study on odilorhabdin self-resistance.<sup>[8]</sup>

## Resistance Mechanisms

The producing organism, *Xenorhabdus nematophila*, possesses a self-resistance mechanism to odilorhabdins. This is mediated by an N-acetyltransferase, encoded by the oatA gene located within the odilorhabdin biosynthetic gene cluster, which inactivates the antibiotic.[4][9] The potential for the development of clinical resistance to odilorhabdins is an area of ongoing research.

## Preclinical Data

The preclinical candidate **NOSO-502** has undergone evaluation in various in vitro and in vivo models.

## Pharmacokinetics

Pharmacokinetic studies of **NOSO-502** have been conducted in mice and rats.

**Table 3: Pharmacokinetic Parameters of NOSO-502 in Mice (Subcutaneous Administration)**

Dose (mg/kg)	C <sub>max</sub> (mg/L)	AUC <sub>0-∞</sub> (mg·h/L)	T <sub>1/2</sub> (h)
7.81	1.49	1.94	0.41
31.25	-	-	-
125	-	-	-
500	84.6	352	1.1

Data extracted from a study in a murine thigh infection model.[10]

**Table 4: Pharmacokinetic Parameters of NOSO-502 in Rats (Intravenous Administration)**

Parameter	Value
Half-life (t <sub>1/2</sub> )	90 min
Plasma Clearance	1.92 L/h/kg
Volume of Distribution (V <sub>d</sub> )	0.94 L/kg

Data from in vitro and in vivo characterization of **NOSO-502**.[\[6\]](#)

**NOSO-502** exhibits low plasma protein binding across multiple species.[\[6\]](#)

### Table 5: Plasma Protein Binding of **NOSO-502**

Species	Unbound Fraction (%)
Mouse	19.8
Rat	20.5
Dog	17.6
Human	18.7

Data from in vitro and in vivo characterization of **NOSO-502**.[\[6\]](#)

### Pharmacodynamics and In Vivo Efficacy

The in vivo efficacy of **NOSO-502** has been demonstrated in murine infection models. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the 24-hour free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[\[10\]](#)

### Table 6: In Vivo Efficacy of **NOSO-502** in a Murine Thigh Infection Model

Organism	Endpoint	Mean 24-h fAUC/MIC
E. coli	Net Stasis	10.4
K. pneumoniae	Net Stasis	4.22
K. pneumoniae	1-log kill	17.7

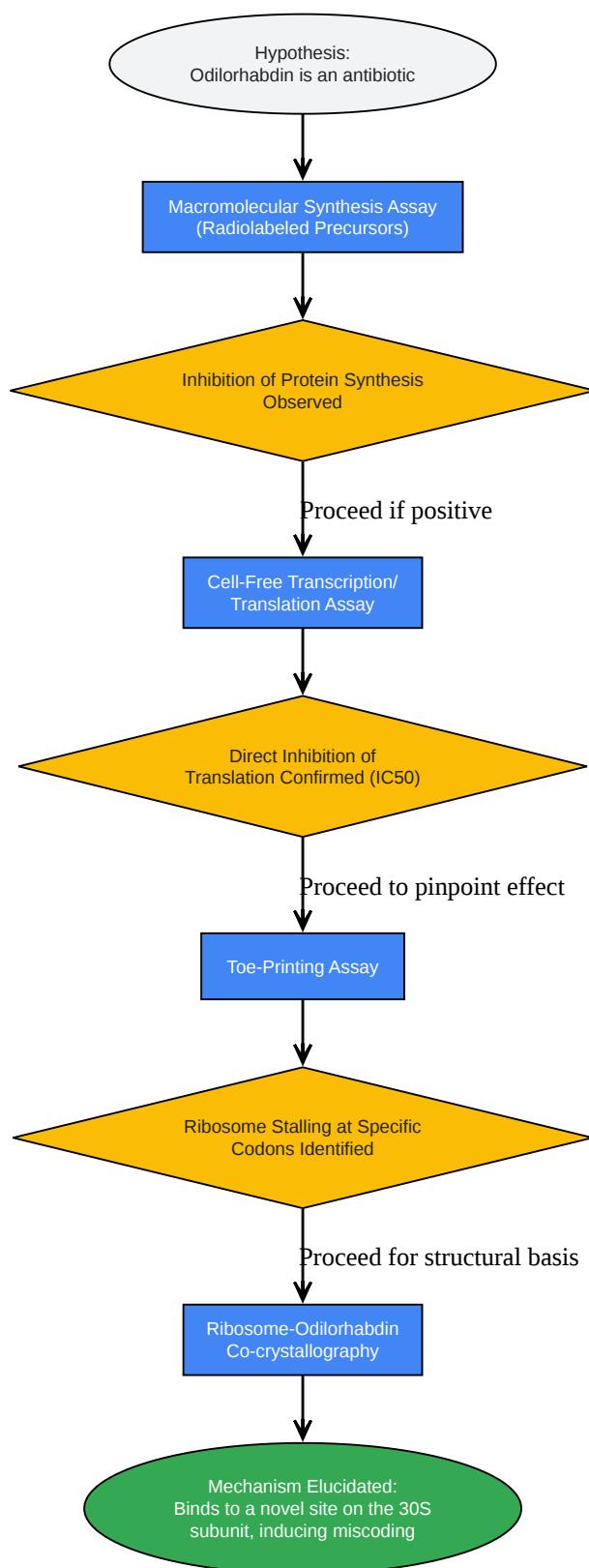
Data from a study in a neutropenic murine thigh infection model.[\[10\]](#)

In a murine systemic infection model with an ESBL-producing E. coli strain, **NOSO-502** demonstrated a 50% effective dose (ED50) of 3.5 mg/kg and achieved 1-, 2-, and 3-log reductions in blood bacterial burden at doses of 2.6, 3.8, and 5.9 mg/kg, respectively. In a

urinary tract infection model with uropathogenic E. coli, a 24 mg/kg dose of **NOSO-502** led to significant reductions in bacterial counts in the urine, bladder, and kidneys.

## Experimental Protocols

### Determination of Mechanism of Action



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Caption: Experimental workflow for elucidating the mechanism of action of odilorhabdins.

This assay is used to identify which major macromolecular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the antibiotic. Bacterial cultures are incubated with the antibiotic and a specific radiolabeled precursor for each pathway (e.g., [<sup>3</sup>H]thymidine for DNA, [<sup>3</sup>H]uridine for RNA, [<sup>3</sup>H]leucine for protein). The amount of incorporated radioactivity is measured over time and compared to an untreated control. A significant reduction in the incorporation of a specific precursor indicates that its corresponding pathway is the target of the antibiotic.

Commercially available or custom-prepared *E. coli* cell-free systems are used to quantify the direct inhibitory effect of the antibiotic on protein synthesis. A reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter is added to the system along with varying concentrations of the antibiotic. The inhibition of reporter protein production is measured, and the IC<sub>50</sub> value (the concentration of antibiotic that inhibits 50% of protein synthesis) is determined.

This technique is employed to map the precise location of ribosome stalling on an mRNA template caused by an antibiotic. A primer is annealed to the mRNA downstream of the coding sequence. In the presence of the antibiotic, ribosomes stall at specific codons. Reverse transcriptase is then used to synthesize cDNA from the primer. The enzyme stops when it encounters the stalled ribosome, generating a "toe-print" - a truncated cDNA product. The size of this product, determined by gel electrophoresis, reveals the exact position of the ribosome on the mRNA.

## In Vivo Efficacy Models

This is a standard model for evaluating the in vivo efficacy of antibiotics.

- **Induction of Neutropenia:** Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).
- **Infection:** A logarithmic-phase culture of the test bacterium (e.g., *E. coli* or *K. pneumoniae*) is injected into the thigh muscles of the mice.
- **Treatment:** At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic is initiated. Different dosing regimens (dose and frequency) are typically evaluated.

- Assessment: At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the thighs are aseptically removed and homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate. The reduction in bacterial load compared to untreated controls is used to assess efficacy.

This model is used to evaluate the efficacy of an antibiotic in a systemic infection.

- Induction of Neutropenia: Similar to the thigh infection model, mice are often rendered neutropenic.
- Infection: A bacterial suspension is administered systemically, for example, via intraperitoneal injection or intranasal/intratracheal instillation to induce pneumonia leading to sepsis.
- Treatment: Antibiotic treatment is initiated at a defined time post-infection.
- Assessment: Efficacy is typically measured by survival over a set period (e.g., 7 days) and/or by determining the bacterial load in the blood and various organs (e.g., lungs, spleen, liver) at specific time points.

## Conclusion

The odilorhabdin class of antibiotics represents a significant advancement in the fight against antimicrobial resistance. Their novel mechanism of action, targeting a previously unexploited site on the bacterial ribosome, and their potent activity against difficult-to-treat Gram-negative pathogens, including CRE, make them a highly promising therapeutic class. The preclinical data for **NOSO-502** are encouraging, demonstrating *in vivo* efficacy and favorable pharmacokinetic properties. Further development and clinical evaluation of odilorhabdins are warranted to fully assess their potential as a new generation of antibiotics.

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